molecular formula C5H4ClN5 B1267356 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5417-78-7

6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1267356
CAS No.: 5417-78-7
M. Wt: 169.57 g/mol
InChI Key: BRZGPZOZVWMCDL-UHFFFAOYSA-N
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Description

6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine familyIt is characterized by the presence of a chlorine atom at the 6th position and an amine group at the 4th position of the pyrazolo[3,4-d]pyrimidine ring system .

Biochemical Analysis

Biochemical Properties

6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with xanthine oxidase, an enzyme involved in purine metabolism, by binding to its active site and inhibiting its activity . This interaction is crucial for its potential therapeutic applications, as xanthine oxidase inhibitors are used to treat conditions like gout and hyperuricemia.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival . Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular functions. For example, it has demonstrated cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of target enzymes, such as xanthine oxidase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes like xanthine oxidase, affecting the metabolic flux and levels of metabolites such as uric acid . These interactions are crucial for its potential therapeutic applications in treating metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate to form the desired compound . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position enhances its reactivity towards nucleophiles and its potential as a pharmacophore in drug design .

Properties

IUPAC Name

6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-5-9-3(7)2-1-8-11-4(2)10-5/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZGPZOZVWMCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC(=NC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279177
Record name 6-chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5417-78-7
Record name 5417-78-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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